

Introduction: The Significance of pKa in Molecular Characterization

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Compound of Interest

Compound Name: *N,N-Diethyl-4-nitrosoaniline hydrochloride*
CAS No.: 53743-85-4
Cat. No.: B1612553

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N,N-Diethyl-4-nitrosoaniline is an aromatic compound whose utility in chemical synthesis and potential pharmacological relevance makes a thorough understanding of its physicochemical properties essential. As the hydrochloride salt, its solubility and stability are enhanced, but its behavior in solution is governed by the equilibrium between its protonated and deprotonated forms. The acid dissociation constant (pKa) is the definitive measure of this equilibrium.

The pKa value dictates the extent of a molecule's ionization at a given pH. This is of paramount importance in:

- **Drug Development:** The ionization state affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A molecule's ability to cross biological membranes, for instance, is often dependent on it being in a neutral, un-ionized state.
- **Analytical Chemistry:** The development of robust analytical methods, particularly in chromatography and electrophoresis, requires knowledge of the analyte's pKa to optimize separation conditions like mobile phase pH.

- **Chemical Synthesis:** The reactivity of the functional groups on N,N-Diethyl-4-nitrosoaniline is influenced by its protonation state, making pKa a key parameter for reaction optimization.

This guide will provide both the established pKa value and the scientific rationale behind it, empowering researchers to leverage this fundamental property in their work.

Physicochemical Properties and pKa Value

N,N-Diethyl-4-nitrosoaniline hydrochloride is the salt form of the parent free base. The key ionization event involves the protonation of the diethylamino group.

Table 1: Physicochemical and pKa Data for N,N-Diethyl-4-nitrosoaniline

Parameter	Value	Source
IUPAC Name	N,N-diethyl-4-nitrosoaniline	[1][2]
CAS Number	53743-85-4 (for Hydrochloride)	[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[2]
Molecular Weight	178.23 g/mol	[2]
Predicted pKa	0.67 ± 0.32	[3]

Note: The pKa value refers to the conjugate acid of the amine.

Chemical Rationale: Electronic Effects on pKa

The basicity of the aniline nitrogen is significantly influenced by the substituents on the aromatic ring. In the case of N,N-Diethyl-4-nitrosoaniline, two key groups dictate the electron density on the diethylamino nitrogen: the N,N-diethylamino group itself and the para-nitroso group.

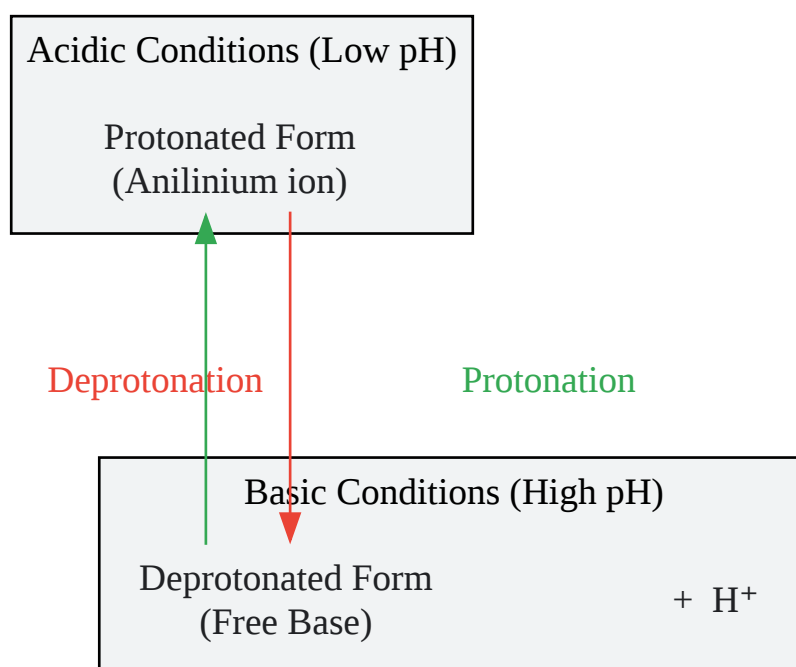
- **N,N-Diethylamino Group (-N(CH₂CH₃)₂):** This is an electron-donating group (EDG). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, but for the purpose of protonation

on the amine itself, the inductive effect of the ethyl groups also plays a role in stabilizing the positive charge of the conjugate acid.

- Nitroso Group (-N=O): The nitroso group, particularly at the para position, is a strong electron-withdrawing group (EWG).[4] It deactivates the ring towards electrophilic substitution by withdrawing electron density through both the inductive effect (due to the electronegativity of nitrogen and oxygen) and the resonance effect.[5] This withdrawal of electron density from the ring also extends to the diethylamino group, reducing the availability of its lone pair for protonation.

The strong electron-withdrawing nature of the para-nitroso group significantly outweighs the donating character of the diethylamino group, leading to a substantial decrease in the basicity of the amine compared to aniline or N,N-diethylaniline. This is reflected in the very low predicted pKa of 0.67.[3][4] A lower pKa value for an amine indicates that its conjugate acid is more acidic, and consequently, the amine itself is a weaker base.

The equilibrium between the protonated (anilinium ion) and deprotonated (free base) forms is illustrated below.



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Caption: Acid-base equilibrium of N,N-Diethyl-4-nitrosoaniline.

Experimental Determination of pKa via UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a highly effective method for determining the pKa of compounds that possess a chromophore near the ionization center, leading to a pH-dependent change in the absorption spectrum.[6] The distinct electronic structures of the protonated and deprotonated forms of N,N-Diethyl-4-nitrosoaniline result in different absorption spectra, which can be exploited for pKa determination.

Principle

The method relies on the Beer-Lambert law. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, one can monitor the ratio of the protonated (BH⁺) and deprotonated (B) species. The Henderson-Hasselbalch equation provides the link between this ratio and the pKa:

$$\text{pH} = \text{pKa} + \log\left(\frac{[\text{B}]}{[\text{BH}^+]}\right)$$

When the concentrations of the acidic and basic forms are equal ([B] = [BH⁺]), the log term becomes zero, and the pH is equal to the pKa.[7] This corresponds to the inflection point on a plot of absorbance versus pH.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by ensuring systematic preparation of buffers and precise spectrophotometric measurements.

Step 1: Preparation of Reagents

- **Stock Solution:** Prepare a concentrated stock solution (e.g., 10 mM) of **N,N-Diethyl-4-nitrosoaniline hydrochloride** in a suitable solvent like DMSO.[6]
- **Buffer Solutions:** Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 12).[6] It is critical to accurately measure the pH of each buffer solution after preparation using a calibrated pH meter.

Step 2: Sample Preparation for Measurement

- Use a 96-well microtiter plate for high-throughput analysis.[6]
- Add a fixed volume of each buffer solution to different wells.
- Add a small, constant volume of the compound's stock solution to each well, ensuring the final solvent concentration (e.g., DMSO) is low ($\leq 2\%$ v/v) to minimize its effect on the pKa.[6]
- Include blank wells containing only the buffer solutions to serve as correction factors.[6]

Step 3: Spectrophotometric Measurement

- Record the UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[6]
- Identify the wavelength(s) of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms of the molecule.

Step 4: Data Analysis and pKa Calculation

- Plot absorbance at the chosen analytical wavelength versus the measured pH for each buffer.
- Fit the data to a sigmoidal curve (e.g., using the Boltzmann function). The pH value at the inflection point of this curve corresponds to the pKa of the compound.[7][8]
- Alternatively, the pKa can be calculated using the equation: $pK_a = pH - \log\left[\frac{A - A_{acid}}{A_{base} - A}\right]$, where A is the absorbance at a given pH, and A_acid and A_base are the absorbances of the fully protonated and deprotonated species, respectively.

Caption: Workflow for spectrophotometric pKa determination.

Computational pKa Prediction

Alongside experimental determination, computational methods provide a rapid and cost-effective means to estimate pKa values. These approaches are invaluable for screening large numbers of candidate molecules in early-stage drug discovery.

Modern pKa prediction software utilizes various algorithms:

- **Empirical Methods:** These methods rely on large databases of experimentally determined pKa values and use quantitative structure-property relationship (QSPR) models to predict the pKa of new compounds based on their structural similarity to molecules in the training set.[\[9\]](#)
[\[10\]](#)
- **Quantum Mechanics (QM):** First-principles QM methods calculate the free energy difference between the protonated and deprotonated states of a molecule to derive the pKa. While computationally intensive, these methods can be highly accurate.[\[11\]](#)
- **Machine Learning:** Newer approaches use machine learning interatomic potentials to accelerate physics-based calculations, combining the speed of empirical methods with the accuracy of quantum mechanics.[\[11\]](#)[\[12\]](#)

Several commercial and free software packages are available for pKa prediction, including ACD/pKa DB, Marvin, and MoKa.[\[9\]](#)[\[10\]](#)[\[13\]](#) The predicted value of 0.67 for N,N-Diethyl-4-nitrosoaniline was likely generated using such an empirical or QM-based method.[\[3\]](#)

Conclusion

The pKa of **N,N-Diethyl-4-nitrosoaniline hydrochloride** is a fundamental physicochemical property that governs its behavior in solution. The strong electron-withdrawing effect of the para-nitroso group drastically reduces the basicity of the diethylamino nitrogen, resulting in a very low pKa value. This guide has detailed both a robust experimental workflow using UV-Vis spectrophotometry and the theoretical underpinnings of this value. For researchers in drug development and analytical science, a firm grasp of the pKa and the methods used to determine it is indispensable for predicting molecular behavior, optimizing experimental conditions, and designing molecules with desired properties.

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